molecular formula C9H11NO2S B13205606 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}acetic acid

2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}acetic acid

Cat. No.: B13205606
M. Wt: 197.26 g/mol
InChI Key: SSYZJKHRNUWKNI-UHFFFAOYSA-N
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Description

2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}acetic acid is a high-purity chemical intermediate designed for professional research use only. It is strictly not intended for diagnostic or therapeutic applications. This compound serves as a critical synthetic precursor in medicinal chemistry, particularly in the development of inhibitors targeting the Hedgehog signaling pathway. The tetrahydrothieno[3,2-c]pyridine core is a privileged structure in drug discovery. Research has identified analogues of this scaffold as potent inhibitors of Hedgehog acyltransferase (HHAT), a membrane-bound O-acyltransferase (MBOAT) that catalyzes the N-palmitoylation of Hedgehog signaling proteins . This palmitoylation is essential for the functional activity of Hedgehog proteins, which play a critical role in embryonic development and cancer growth . HHAT is therefore considered a promising drug target for certain cancers, and inhibitors based on this core structure have been shown to block Sonic Hedgehog (SHH) palmitoylation in cells, suppressing the downstream signaling pathway . The (R)-configuration at the chiral center, a central amide linkage, and a secondary amine have been identified as key factors for the inhibitory potency within this class of compounds . Our this compound provides researchers with a fundamental building block to explore novel chemical space and synthesize potential HHAT inhibitors for probing Hedgehog biology and validating new therapeutic strategies.

Properties

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-4-yl)acetic acid

InChI

InChI=1S/C9H11NO2S/c11-9(12)5-7-6-2-4-13-8(6)1-3-10-7/h2,4,7,10H,1,3,5H2,(H,11,12)

InChI Key

SSYZJKHRNUWKNI-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=C1SC=C2)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthesis via Cyclization of Precursors

A prominent method involves the cyclization of suitable precursors such as N-(3-thienyl)methyl derivatives under acidic conditions to form the thieno[3,2-c]pyridine ring system. According to US Patent US3969358A, the process includes:

  • Starting from N-(3-thienyl)-methyl-N-[2,2-(OR)2]ethyl-p-toluene sulfonamide derivatives, where R is a lower alkyl group or part of an alkylene radical.
  • Cyclization is induced by acid treatment (e.g., hydrochloric acid, sulfuric acid) in the presence of an inert organic solvent such as ethanol or dioxane.
  • The reaction temperature ranges from 50°C up to the boiling point of the solvent mixture.

This method yields the thieno[3,2-c]pyridine core efficiently and is noted for its cost-effectiveness and good yields, making it suitable for industrial scale-up.

Preparation of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride Intermediate

A key intermediate in the synthesis of the target compound is 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride. The Chinese patent CN102432626A describes a two-step process:

Step Description Conditions Reagents Notes
1 Preparation of imines 50-55°C, 20-30 hours Water, formaldehyde, 2-thiophene ethylamine Mass ratio water:formaldehyde:amine = 200:50-60:120-130
2 Cyclization and salt formation 65-75°C, 4-8 hours Ethanolic hydrogen chloride (25-30%), water, activated carbon (GAC) Cooling to 0-5°C for crystallization
  • The imine formation involves heating 2-thiophene ethylamine with formaldehyde and water.
  • After extraction and concentration, the imine is cyclized in ethanolic hydrogen chloride to form the tetrahydrothieno[3,2-c]pyridine hydrochloride salt.
  • The process avoids the use of gaseous hydrogen chloride and minimizes waste acid generation, favoring environmental and economic benefits.

Functionalization to Introduce the Acetic Acid Group

Following the formation of the thieno[3,2-c]pyridine core or its tetrahydro derivative, the acetic acid substituent at the 4-position is introduced typically via alkylation or esterification followed by hydrolysis.

  • Literature on related thienopyridine derivatives (J. Chem. Res., 2005) describes saponification of ester precursors with ethanolic sodium hydroxide followed by acidification to yield the corresponding acetic acid derivatives.
  • For example, ethyl esters of thieno[2,3-b]pyridine analogs are converted to the carboxylic acid by base hydrolysis and acid work-up, which can be adapted for the [3,2-c] isomer.

Alternative Synthetic Routes and Analogous Methods

  • Some synthetic approaches involve multi-step sequences starting from cyclopentanone derivatives or other cyclic ketones, followed by condensation, cyclization, and functional group transformations to build the fused thieno-pyridine system with carboxylic acid functionality.
  • Microwave-assisted synthesis and the use of catalysts like 1,4-diazabicyclo[2.2.2]octane have been reported for related pyridine analogs, offering faster reaction times and potentially higher yields.
Method Starting Material(s) Key Reagents Conditions Product/Intermediate Advantages
Acid-catalyzed cyclization (US3969358A) N-(3-thienyl)methyl-N-[2,2-(OR)2]ethyl-p-toluene sulfonamide Strong acid (HCl, H2SO4), ethanol 50°C to reflux Thieno[3,2-c]pyridine Good yields, inexpensive, scalable
Imine formation and cyclization (CN102432626A) 2-thiophene ethylamine, formaldehyde Ethanolic HCl, activated carbon 50-75°C, 20-30h + 4-8h 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride Mild conditions, low pollution
Ester hydrolysis (J. Chem. Res., 2005) Ethyl esters of thieno-pyridine derivatives NaOH (ethanolic), acetic acid Reflux, followed by acidification 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}acetic acid Straightforward, high purity
  • The cyclization step is critical for the formation of the thieno[3,2-c]pyridine ring system. Acid strength, solvent choice, and temperature control significantly affect yield and purity.
  • The use of ethanolic hydrogen chloride for cyclization and salt formation provides a practical and environmentally friendlier alternative to gaseous HCl.
  • The intermediate tetrahydrothieno[3,2-c]pyridine hydrochloride is a versatile precursor that can be further functionalized to the acetic acid derivative.
  • Hydrolysis of ester intermediates is a well-established and reliable method to obtain the free acid, with careful control of reaction time and pH to avoid decomposition.
  • Some synthetic routes may require purification steps such as recrystallization or activated carbon treatment to remove impurities and color bodies.

Chemical Reactions Analysis

Synthetic Pathways and Functionalization Reactions

The compound’s synthesis involves multi-step organic transformations. Key steps include:

  • Cyclization of precursors to form the thieno[3,2-c]pyridine ring.

  • Acetic acid side-chain introduction via nucleophilic substitution or coupling reactions.

Reaction TypeConditionsOutcomeYield Optimization
CyclizationHigh-temperature reflux in polar aprotic solvents (e.g., DMF)Forms fused thienopyridine coreScaling via refined temperature/pressure parameters
Side-chain additionAlkylation or Grignard reactionsIntroduces acetic acid moietyPurification via recrystallization

Derivatization Reactions

The acetic acid group and heterocyclic core enable diverse functionalization:

  • Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis to form esters.

  • Amidation : Forms amides with primary/secondary amines using coupling agents like EDCI/HOBt.

  • Sulfonation : Reacts with sulfonic acid derivatives at the pyridine nitrogen.

Mechanistic Insights :

  • The acetic acid’s carboxyl group participates in nucleophilic acyl substitutions.

  • The thieno[3,2-c]pyridine ring undergoes electrophilic aromatic substitution (EAS) at the sulfur-adjacent carbon.

Cyclocondensation for Heterocycle Expansion

The compound serves as a precursor in cyclocondensation reactions, similar to related thienopyridines :

  • Reaction with arylhydrazonals : Under high-pressure Q-Tube conditions (150–170°C, acetic acid), forms fused thiazolo[4,5-c]pyridazines .

ParameterOptimal ValueImpact on Yield
Temperature170°C98% yield
CatalystAnhydrous NaOAcEnhanced cyclization efficiency
SolventAcetic acidPromotes enolization and dehydration

Biological Activity-Linked Reactions

The compound’s derivatives exhibit bioactivity due to:

  • Hydrogen bonding via the carboxylic acid group.

  • π-Stacking interactions from the aromatic thienopyridine ring.

Key transformations in drug design :

  • Salt formation : The hydrochloride salt (CID: 16770322) improves solubility for pharmacological studies .

  • Metal coordination : Binds transition metals (e.g., Fe³⁺, Cu²⁺) via nitrogen and sulfur atoms.

Stability and Degradation Pathways

  • Thermal decomposition : Degrades above 250°C, releasing CO₂ and sulfur oxides.

  • Photodegradation : UV exposure induces ring-opening reactions, forming thiopenic byproducts.

Industrial-Scale Reaction Optimization

Key parameters for scalable synthesis include :

  • Pressure : 10–15 bar in Q-Tube reactors improves cyclocondensation yields .

  • Purification : Chromatography (silica gel) or recrystallization (ethanol/water) ensures >95% purity.

Unresolved Reactivity and Research Gaps

  • Limited data exist on electrochemical behavior (e.g., redox potentials).

  • Cross-coupling reactions (Suzuki, Heck) remain unexplored but are theoretically feasible at the thiophene sulfur.

Scientific Research Applications

2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Prasugrel and Its Derivatives

Prasugrel (5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl acetate) is a prodrug that metabolizes into the active thiol derivative R-138727, which irreversibly inhibits the P2Y12 ADP receptor on platelets .

  • Structural Differences : Unlike the target compound, prasugrel contains an ester group (acetate) and a cyclopropyl-fluorophenyl substituent. These features enhance its lipophilicity and prodrug activation in the liver.

Prasugrel Hydrochloride (5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl acetate hydrochloride) includes a hydrochloride salt, improving aqueous solubility for formulation . The target compound lacks such ionic modifications, which may affect bioavailability.

Clopidogrel-Related Compounds

Clopidogrel Acyl-β-D-glucuronide ((2S,3S,4S,5R,6S)-6-{[2-(2-chlorophenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetyl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid) is a metabolite of clopidogrel with a glucuronide moiety .

  • Functional Group Contrast : The glucuronide group enhances water solubility but limits membrane permeability compared to the acetic acid group in the target compound.
  • Metabolic Stability : Glucuronidation is a detoxification pathway, whereas the acetic acid group may resist conjugation, extending half-life .

Methyl (2R)-2-(2-chlorophenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetate (clopidogrel intermediate) contains a methyl ester and chlorophenyl group. The ester requires hydrolysis for activation, unlike the direct ionization capability of the acetic acid group in the target compound .

Derivatives with Modified Functional Groups

2-{4-oxo-4H,5H-thieno[3,2-c]pyridin-5-yl}acetic Acid (CAS: 1243101-05-4) differs by an oxo group at position 4 of the thienopyridine ring. This modification increases polarity and may alter binding affinity to targets like ADP receptors .

2-[2-(Chlorosulfonyl)-4H,6H,7H-thieno[3,2-c]pyran-4-yl]acetic Acid (C9H9ClO5S2) includes a chlorosulfonyl group, which enhances electrophilicity and reactivity, making it suitable for further derivatization .

Physicochemical and Pharmacokinetic Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Solubility Bioactivation Requirement
2-{4H,5H,6H,7H-thieno[...]acetic acid Likely C9H9NO2S ~211.24 (estimated) Acetic acid Moderate (ionizable) Direct
Prasugrel C20H20FNO3S 373.44 Ester, cyclopropyl-fluorophenyl Low (prodrug) Hepatic conversion
Clopidogrel Acyl-β-D-glucuronide C24H25ClN2O9S 553.98 Glucuronide, chlorophenyl High Detoxification metabolite
2-{4-oxo-4H,5H-thieno[...]acetic acid C9H7NO3S 209.22 Oxo, acetic acid High Direct

Biological Activity

2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}acetic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thieno[3,2-c]pyridine core with an acetic acid functional group. Its molecular formula is C9H9N1O2S1C_9H_9N_1O_2S_1 with a molecular weight of approximately 197.24 g/mol. The structure can be represented as follows:

Chemical Structure C9H9NO2S\text{Chemical Structure }\text{C}_9\text{H}_9\text{N}\text{O}_2\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions can modulate signaling pathways and influence cellular responses.

Key Mechanisms Include:

  • Inhibition of Enzymatic Activity: The compound has shown potential in inhibiting specific enzymes that are critical in metabolic pathways.
  • Antioxidant Properties: Preliminary studies suggest that it may possess antioxidant capabilities, protecting cells from oxidative stress.
  • Antimicrobial Activity: There is evidence indicating that this compound exhibits antimicrobial properties against various pathogens.

Biological Activity Overview

Activity Type Description References
AntioxidantProtects cells from oxidative damage; potential role in reducing inflammation. ,
AntimicrobialExhibits activity against bacteria and fungi; potential for use in treating infections. ,
CytotoxicityShows cytotoxic effects on cancer cell lines; potential for use in cancer therapy. ,
Enzyme InhibitionInhibits specific enzymes involved in metabolic processes; implications for drug development. ,

Case Studies and Research Findings

  • Antioxidant Activity Study
    • A study assessed the antioxidant effects of thieno[3,2-c]pyridine derivatives on erythrocytes exposed to oxidative stress. The results indicated that these compounds could significantly reduce cell malformations caused by oxidative agents.
    • Findings: The percentage of altered erythrocytes was significantly lower in treated groups compared to controls (1 ± 0.3% in control vs. 40.3 ± 4.87% in untreated) .
  • Antimicrobial Efficacy
    • Research highlighted the antimicrobial properties of thieno[3,2-c]pyridine derivatives against common bacterial strains. The compound demonstrated notable inhibition zones in agar diffusion tests.
    • Results: Effective against both Gram-positive and Gram-negative bacteria with varying minimum inhibitory concentrations (MICs) reported .
  • Cytotoxicity Against Cancer Cells
    • A study evaluated the cytotoxic effects of the compound on several cancer cell lines (MCF-7 breast cancer cells). The IC50 values indicated significant cytotoxicity comparable to established chemotherapeutic agents.
    • Results: IC50 values ranged from 10 to 20 µM across different cell lines, suggesting a promising avenue for further development as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}acetic acid, and what factors influence yield and purity?

Methodological Answer: The synthesis of this compound involves multi-step protocols, including alkylation, protection/deprotection, and purification via column chromatography. For example, analogous thieno-pyridine derivatives are synthesized using reagents like TBAF (tetrabutylammonium fluoride) in THF for deprotection and Na₂S₂O₃/NaHCO₃ for organic layer extraction . Yield optimization depends on reaction time, temperature control (e.g., reflux in acetic anhydride), and solvent selection (e.g., THF for solubility). Impurities often arise from incomplete deprotection or stereoisomer formation, requiring rigorous purification via silica gel chromatography .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy: Use 1H^1H-NMR and 13C^{13}C-NMR to confirm proton environments and carbon frameworks. IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1}) .
  • X-ray crystallography: Resolve stereochemical ambiguities and confirm bond lengths/angles. For example, crystal structures of related thieno-pyridine derivatives reveal planar heterocyclic cores with acetic acid substituents adopting specific conformations .
  • Mass spectrometry: Validate molecular weight (e.g., ESI-MS for [M+H]+^+ peaks) .

Q. What are the recommended storage conditions to maintain the compound’s stability?

Methodological Answer: Store the compound in airtight containers under inert gas (N₂ or Ar) at -20°C to prevent oxidation or hydrolysis. Avoid exposure to moisture and light, as thieno-pyridine derivatives are prone to photodegradation. Stability studies for similar compounds indicate a shelf life of >6 months under these conditions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel heterocyclic formations?

Methodological Answer:

  • DFT calculations: Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the acetic acid moiety may act as a hydrogen-bond donor in coordination polymers .
  • Molecular docking: Screen for potential biological targets (e.g., kinase inhibitors) by simulating interactions with active sites .
  • MD simulations: Assess stability of supramolecular assemblies (e.g., metal-organic frameworks) under varying pH/temperature .

Q. What strategies resolve contradictions between experimental data (e.g., NMR vs. X-ray) in structural analysis?

Methodological Answer:

  • Dynamic NMR studies: Detect conformational exchange in solution (e.g., hindered rotation of the thieno-pyridine ring) that may explain discrepancies between solution-state NMR and solid-state X-ray data .
  • Variable-temperature crystallography: Capture structural flexibility at different temperatures to correlate with solution behavior .
  • Isotopic labeling: Use 2H^2H- or 13C^{13}C-labeled analogs to simplify NMR spectra and assign overlapping signals .

Q. What in vitro assays are suitable for evaluating its biological activity, especially anticancer potential?

Methodological Answer:

  • Cytotoxicity assays: Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination. Compare with positive controls like doxorubicin .
  • Kinase inhibition profiling: Screen against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
  • Apoptosis assays: Perform flow cytometry with Annexin V/PI staining to quantify apoptotic cells .

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